molecular formula C20H17Cl2N3O2S B2408727 N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 896054-50-5

N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2408727
M. Wt: 434.34
InChI Key: DHTGLMWPJFDVJX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA belongs to the class of pyridazine derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical has been used in the synthesis of new heterocyclic compounds with potential biological activities. For instance, the reaction of related compounds with antipyrin and hydrazines has led to the development of pyridazinone derivatives with antimicrobial and antifungal properties (Sayed et al., 2003).

  • Antimicrobial Activity : Several studies have synthesized novel derivatives and evaluated their antimicrobial activities. Compounds related to "N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide" have shown significant results against different microorganisms, suggesting their potential as antimicrobial agents (Mistry et al., 2009).

  • Antitumor Activity : Compounds structurally similar to "N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide" have been investigated for their antitumor properties. Several of these compounds have shown considerable anticancer activity against various cancer cell lines, making them of interest in the field of cancer research (Yurttaş et al., 2015).

  • Antinociceptive Activity : Research has been conducted on derivatives for their antinociceptive effects, with some showing higher potency than aspirin in pain relief models. This indicates potential applications in developing new pain management drugs (Doğruer et al., 2000).

  • Base Oil Improvement : Some pyridazinone derivatives, similar in structure, have been synthesized and tested as antioxidants for improving base oil. These compounds demonstrated effectiveness in this application, indicating a potential use in industrial lubricants (Nessim, 2017).

  • Ligand-Protein Interactions and Photovoltaic Efficiency : Certain benzothiazolinone acetamide analogs, structurally related to the compound , have been studied for their ligand-protein interactions, as well as their efficiency in photovoltaic applications, suggesting a role in renewable energy technologies (Mary et al., 2020).

  • Crystal Structure Analysis : Studies have been conducted on C,N-disubstituted acetamides, akin to "N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide", focusing on their crystal structures, which is crucial for understanding their chemical properties and potential applications in various fields (Narayana et al., 2016).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c1-2-27-15-6-3-13(4-7-15)18-9-10-20(25-24-18)28-12-19(26)23-14-5-8-16(21)17(22)11-14/h3-11H,2,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGLMWPJFDVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

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